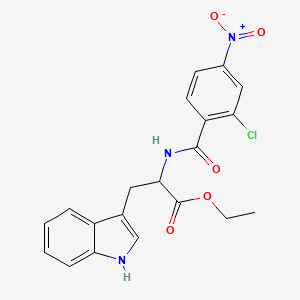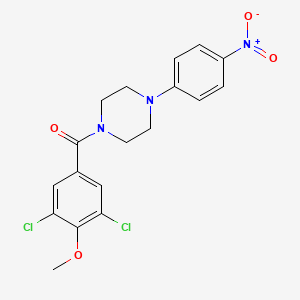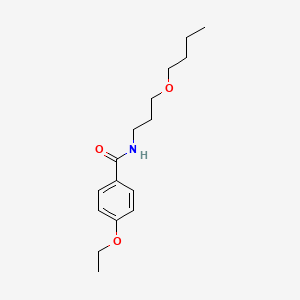![molecular formula C13H19ClNNaO5S B5111113 sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5111113.png)
sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate, also known as CES, is a chemical compound that has been extensively studied for its potential applications in scientific research. CES is a sulfamate derivative of the widely used herbicide, mecoprop, and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate has been studied for its potential applications in a variety of scientific research areas, including cancer, diabetes, and inflammation. This compound has been shown to have anticancer properties, particularly in breast and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have hypoglycemic effects, which may be beneficial in the treatment of diabetes.
Mecanismo De Acción
The mechanism of action of sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of certain hormones and neurotransmitters. Specifically, this compound has been shown to inhibit the enzymes sulfotransferase and aromatase, which are involved in the metabolism of estrogen. By inhibiting these enzymes, this compound may reduce the levels of estrogen in the body, which may be beneficial in the treatment of estrogen-dependent cancers. This compound has also been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. By inhibiting this enzyme, this compound may reduce the levels of dopamine in the body, which may be beneficial in the treatment of certain neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, particularly breast and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have hypoglycemic effects, which may be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which may make it a useful tool in a variety of research areas. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate. One area of research could be the development of more efficient synthesis methods for this compound. Additionally, further research could be done to better understand the mechanism of action of this compound, particularly its effects on estrogen and dopamine metabolism. Further studies could also be done to investigate the potential applications of this compound in the treatment of other diseases, such as neurological disorders. Finally, more research could be done to investigate the potential side effects of this compound and to determine safe dosages for use in humans.
Conclusion
This compound, or this compound, is a sulfamate derivative of the herbicide mecoprop that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, including anticancer, anti-inflammatory, and hypoglycemic effects. While there are some limitations to using this compound in lab experiments, it has the potential to be a useful tool in a variety of research areas. Further research is needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate can be synthesized through a multi-step process starting with mecoprop. The first step involves the conversion of mecoprop to 4-chloro-3,5-dimethylphenol, which is then reacted with ethylene oxide to produce 3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl ether. This intermediate is then reacted with sulfamic acid to produce this compound. The synthesis of this compound is relatively straightforward and can be performed on a large scale.
Propiedades
IUPAC Name |
sodium;N-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO5S.Na/c1-4-15(21(17,18)19)7-11(16)8-20-12-5-9(2)13(14)10(3)6-12;/h5-6,11,16H,4,7-8H2,1-3H3,(H,17,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWZAVPNACVISK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC(=C(C(=C1)C)Cl)C)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClNNaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5111061.png)
![6-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5111067.png)

![1-[(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)methyl]piperidine](/img/structure/B5111078.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5111085.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111091.png)
![allyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5111098.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5111114.png)

![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)
![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)